molecular formula C23H30N6O4S B2585167 Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate CAS No. 1021220-22-3

Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B2585167
CAS No.: 1021220-22-3
M. Wt: 486.59
InChI Key: XYOBPKUOIBMGAX-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole ring conjugated with a piperazine-carboxylate scaffold. Its structure includes:

  • A thiazole moiety (a five-membered heterocycle with nitrogen and sulfur atoms), which is a common pharmacophore in bioactive molecules due to its electron-rich nature and ability to participate in hydrogen bonding.
  • An ethyl carboxylate group attached to the piperazine, which may influence solubility and pharmacokinetic properties.

This compound belongs to a class of molecules designed for therapeutic applications, leveraging the piperazine-thiazole framework observed in antipsychotics, enzyme inhibitors, and antimicrobial agents . Its synthesis likely involves coupling reactions between thiazolylcarbamoyl intermediates and piperazine derivatives, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 4-[[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4S/c1-2-33-23(32)29-14-12-28(13-15-29)22(31)25-21-24-18(17-34-21)16-20(30)27-10-8-26(9-11-27)19-6-4-3-5-7-19/h3-7,17H,2,8-16H2,1H3,(H,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOBPKUOIBMGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Synthesis Method Key Differences
Target Compound : Ethyl 4-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate Thiazole, phenylpiperazine, ethyl carboxylate Not explicitly reported (inferred: CNS or enzyme modulation) Likely condensation of thiazolylcarbamoyl and piperazine intermediates Baseline for comparison
2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) Fluorophenyl-piperazine, hydrazine-linked benzylidene Acetylcholinesterase (AChE) inhibition (IC₅₀: ~2.1 µM) Condensation of hydrazine-carbothioamide with bromo-ketones Fluorine enhances electronegativity, improving AChE affinity vs. target’s phenyl group
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives Nitrophenyl, hydrazone linker Antioxidant (IC₅₀: 12–25 µM), selective hMAO-B inhibition Hydrazone formation via thiosemicarbazide intermediates Nitro group increases oxidative potential but may reduce CNS penetration
4-{4-[Ethyl(1-methyl-2-oxo-2-phenylethyl)carbamoyl]thiazol-2-yl}piperidinium chloride Piperidinium, ethyl-carbamoyl Microsomal triglyceride transfer protein (MTP) inhibition (anti-dyslipidemia) Carbamoylation of thiazole with piperidine derivatives Charged piperidinium vs. neutral piperazine alters solubility and target engagement
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Chlorophenyl, oxoethyl Unspecified (similar piperazine-carboxylate backbone) Nucleophilic substitution of chloro-ketones with piperazine Chlorine’s steric and electronic effects vs. phenyl in target compound

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance enzyme inhibition (e.g., AChE, MAO-B) by increasing electrophilicity and binding affinity . Aromatic Diversity: Fluorophenyl (3a) and chlorophenyl (15) derivatives show improved target selectivity compared to the target compound’s phenyl group, likely due to halogen bonding . Linker Modifications: Hydrazone (3) vs. carbamoyl (target) linkers influence conformational flexibility and metabolic stability .

Biological Activity Trends :

  • Thiazole-piperazine hybrids with fluorinated or nitrated aryl groups exhibit stronger enzyme inhibition, while neutral piperazine-carboxylates (e.g., target compound) may prioritize CNS penetration .
  • Charged derivatives (e.g., piperidinium in ) are more suited for peripheral targets like MTP due to reduced blood-brain barrier permeability.

Synthesis Strategies :

  • Most analogs utilize condensation reactions (e.g., hydrazine-carbothioamide + bromo-ketones ) or carbamoylation (e.g., PyBOP-mediated coupling ).
  • The target compound’s synthesis likely mirrors these methods, with piperazine-thiazole coupling as a critical step .

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